2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid
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Description
The compound “2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid” likely belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as Suzuki-Miyaura cross-coupling reactions . The synthesis of related compounds often involves the reaction of boronic acids with halogenated compounds in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids are weak acids and can donate hydrogen ions if a base is present to accept them . They can also react with active metals to form gaseous hydrogen and a metal salt .Scientific Research Applications
- Application : 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid can serve as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmentally benign nature make it valuable for constructing complex molecules .
- Synthesis : Researchers have synthesized pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]benzothiazepine derivatives using 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid as a starting material. These compounds exhibit interesting biological activities .
- Synthesis : The compound has been cyclized under microwave irradiation and solvent-free conditions to yield 2-(4-Methoxyphenyl)benzo[d]thiazole. These derivatives are of interest due to their potential pharmacological properties .
- Multicomponent Reaction : A multicomponent reaction involving 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, 4-methoxyphenylglyoxal, and Meldrum’s acid led to the formation of previously unknown 2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid. These furochromene derivatives may have interesting biological properties .
Suzuki–Miyaura Coupling
Pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]benzothiazepine Derivatives
Benzo[d]thiazole Derivatives
Furochromene Derivatives
properties
IUPAC Name |
2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-16(18(20)21)14-5-3-4-6-15(14)19-17(11)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWWVUCWJCSYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid |
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